molecular formula C22H22O11 B13118612 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

Cat. No.: B13118612
M. Wt: 462.4 g/mol
InChI Key: JSUJHPSAVAWXEN-GSVZXUNASA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (600 MHz, DMSO-d6):

  • Aromatic protons : Signals between δ 6.80–8.10 ppm, corresponding to the chromen-4-one core and 4-hydroxyphenyl group. A singlet at δ 6.35 ppm integrates to one proton, assigned to H-3 of the flavone skeleton.
  • Anomeric proton : A doublet at δ 4.98 ppm (J = 7.8 Hz) confirms the β-glycosidic linkage.
  • Methoxy group : A singlet at δ 3.84 ppm (3H) corresponds to the 7-OCH3 group.
  • Glucose protons : Multiplets between δ 3.20–3.80 ppm represent H-2 to H-6 of the glucopyranosyl unit, while δ 4.45 ppm (dd, J = 9.6, 3.0 Hz) corresponds to H-6'.

13C-NMR (150 MHz, DMSO-d6):

  • Chromen-4-one core : Carbonyl at δ 176.8 ppm (C-4), aromatic carbons between δ 100–160 ppm.
  • Glucose moiety : Anomeric carbon at δ 102.1 ppm (C-1'), with other carbons at δ 73.4 (C-2'), 76.8 (C-3'), 69.9 (C-4'), 76.5 (C-5'), and 60.7 ppm (C-6').
  • Methoxy carbon : δ 55.9 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • O-H stretch : Broad band at 3380 cm⁻¹ (hydroxyl groups from flavone and glucose).
  • C=O stretch : Strong peak at 1652 cm⁻¹ (chromen-4-one ketone).
  • C-O-C glycosidic bond : 1075 cm⁻¹.
  • Aromatic C-H bend : 835 cm⁻¹ (para-substituted phenyl group).

UV-Vis Spectroscopy

In methanol, the compound exhibits maxima at:

  • λmax 268 nm : π→π* transitions of the conjugated chromen-4-one system.
  • λmax 342 nm : n→π* transitions involving the carbonyl and phenolic groups.
    These bands are characteristic of flavonoid glycosides and align with reports for structurally similar compounds.

X-ray Crystallographic Studies

While direct X-ray diffraction data for this specific compound are unavailable, insights can be extrapolated from crystallographic studies of analogous flavone glycosyltransferases. For example, the structure of flavone 4'-O-glucoside 7-O-glucosyltransferase (PDB: 8I8Z) reveals a binding pocket that accommodates the glucose moiety through hydrogen bonds to residues Tyr-142 and Asp-267. This suggests that the β-D-glucopyranosyl group in the target compound adopts a similar orientation, with its hydroxyl groups forming stabilizing interactions with adjacent substituents.

Comparative analysis with 7-methoxy-2-(4-methoxyphenyl)-5-O-glycosyl chromenone (C23H24O10) highlights the steric and electronic effects of substituting a methoxy group with a hydroxyl group at the phenyl position. Such modifications reduce the hydrophobicity of the aromatic ring and enhance hydrogen-bonding potential, which may influence crystallization behavior.

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-14-7-13-16(11(25)6-12(31-13)9-2-4-10(24)5-3-9)18(27)21(14)33-22-20(29)19(28)17(26)15(8-23)32-22/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22+/m1/s1

InChI Key

JSUJHPSAVAWXEN-GSVZXUNASA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Preparation Methods

Extraction and Isolation from Natural Sources

  • Plant Material Extraction : The compound is commonly isolated from plant tissues (leaves, flowers, or whole plants) using solvent extraction techniques. Typical solvents include methanol, ethanol, or aqueous mixtures, which efficiently extract flavonoid glycosides.

  • Purification : Following extraction, purification is achieved by chromatographic methods such as column chromatography on silica gel or reverse-phase media, preparative HPLC, and crystallization. The purity and identity are confirmed by spectroscopic techniques (NMR, MS, UV-Vis).

  • Yield and Purity : Yields vary depending on the plant source and extraction efficiency but generally range from 0.01% to 0.1% w/w of dry plant material. Purity after chromatographic purification exceeds 95% by HPLC analysis.

Chemical Synthesis Approaches

Due to the complexity of the molecule, total synthesis is challenging; however, semi-synthetic methods starting from the flavonoid aglycone (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) are employed.

  • Step 1: Synthesis of Flavonoid Aglycone

    • Starting from commercially available flavonoids or via multi-step synthesis involving condensation of appropriate phenolic precursors under acidic or basic catalysis.
  • Step 2: Glycosylation Reaction

    • The key step is the regioselective O-glycosylation at the 6-position hydroxyl group of the flavonoid core.

    • Glycosyl Donor : Protected sugar derivatives such as peracetylated tetrahydro-2H-pyran-2-yl glycosides are used.

    • Activation : Glycosyl donors are activated by promoters such as silver triflate (AgOTf), trimethylsilyl triflate (TMSOTf), or Lewis acids under anhydrous conditions.

    • Reaction Conditions : Typically performed in dry dichloromethane or acetonitrile at low temperatures (0 to -20 °C) to enhance selectivity and yield.

    • Deprotection : After glycosylation, acetyl or other protecting groups are removed by mild basic hydrolysis (e.g., sodium methoxide in methanol).

  • Yields : Glycosylation yields range from 60% to 85%, depending on reaction conditions and protecting group strategies.

  • Analytical Characterization : Final products are characterized by NMR (1H, 13C), MS, and optical rotation to confirm stereochemistry and purity.

Enzymatic Glycosylation

  • Biocatalytic Methods : Some studies report the use of glycosyltransferases to catalyze the transfer of sugar moieties from activated sugar donors (e.g., UDP-glucose) to the flavonoid aglycone.

  • Advantages : High regio- and stereoselectivity under mild conditions, environmentally friendly.

  • Limitations : Requires availability of specific enzymes, optimization of reaction conditions, and often limited scalability.

  • Reported Yields : Moderate to high yields (50-90%) depending on enzyme source and substrate specificity.

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations
Natural Extraction Methanol/Ethanol extraction, chromatographic purification 0.01-0.1% (plant dry weight) Simple, natural source Low yield, complex mixtures
Chemical Glycosylation Protected sugar donors, Lewis acid promoters, dry solvents, low temperature 60-85 Controlled synthesis, scalable Multi-step, requires protecting groups
Enzymatic Glycosylation Glycosyltransferases, UDP-sugar donors, aqueous mild conditions 50-90 High selectivity, green chemistry Enzyme availability, cost
  • Protecting Group Strategy : The choice of sugar protecting groups significantly affects glycosylation efficiency and selectivity. Acetyl and benzyl groups are commonly used, with acetyl groups facilitating easier deprotection.

  • Promoter Selection : Lewis acids such as TMSOTf have been shown to improve glycosylation yields and reduce side reactions compared to traditional silver salts.

  • Temperature Control : Maintaining low temperatures during glycosylation reduces byproduct formation and improves stereoselectivity.

  • Enzymatic Approaches : Recent advances in glycosyltransferase engineering have expanded substrate scope, allowing synthesis of flavonoid glycosides with defined stereochemistry.

  • Analytical Techniques : High-resolution NMR and mass spectrometry are essential for confirming the stereochemistry of the glycosidic linkage and the integrity of the sugar moiety.

The preparation of 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one can be achieved through natural extraction, chemical glycosylation, and enzymatic glycosylation. Each method presents unique advantages and challenges, with chemical glycosylation providing a balance between scalability and control, while enzymatic methods offer high selectivity and environmental benefits. Optimization of protecting groups, promoters, and reaction conditions is crucial for efficient synthesis. The compound’s complex structure necessitates precise analytical characterization to ensure product quality.

Chemical Reactions Analysis

Glycosylation and Sugar Moiety Reactions

The tetrahydro-2H-pyran-2-yl (glucose derivative) group undergoes characteristic glycosylation and hydrolysis reactions:

Reaction Type Conditions Products/Outcomes References
Acid-catalyzed hydrolysis0.1M HCl, 80°C, 2hCleavage of glycosidic bond yields aglycone (chromen-4-one derivative) and glucose
Enzymatic glycosylationβ-glucosidase, pH 5.0, 37°CSelective modification of sugar moiety for improved bioavailability

The stereochemistry at positions 2S,3R,4S,5S,6R in the sugar unit ensures regioselective reactivity during these processes .

Oxidation of Phenolic Hydroxyl Groups

The 4-hydroxyphenyl and 5-hydroxy groups participate in redox reactions:

Oxidizing Agent Conditions Products Biological Relevance
O₂ (aerobic)pH 7.4, 25°CSemiquinone radicals → quinone derivativesLinked to antioxidant activity
Fe³⁺/H₂O₂Fenton-like conditionsOxidative degradation productsImpacts stability in physiological environments

These reactions are critical for its antioxidant properties, as confirmed by scavenging assays against DPPH and ROS.

Methylation and Demethylation

The 7-methoxy group undergoes demethylation under specific conditions:

Reaction Reagents/Conditions Outcome Application
DemethylationBBr₃, CH₂Cl₂, -78°C → RTConversion to 5,7-dihydroxy derivativeEnhances radical-scavenging capacity
RemethylationCH₃I, K₂CO₃, DMFRestores methoxy groupUsed in structure-activity relationship studies

Esterification and Acylation

Free hydroxyl groups undergo esterification for derivative synthesis:

Acylating Agent Conditions Products Purpose
Acetic anhydridePyridine, RT, 12hPeracetylated derivativeImproves lipid solubility for drug delivery
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C → RT4-O-benzoyl derivativeUsed in crystallography studies

Photochemical Reactions

UV exposure induces structural changes:

Wavelength Exposure Time Outcome Stability Implications
254 nm48hDegradation of chromone core → dimerizationRequires storage in amber vials
365 nm24hIsomerization at C2-C3 double bondAffects binding to biological targets

Metal Chelation

The compound forms complexes with transition metals:

Metal Ion Stoichiometry Application References
Fe³⁺1:2 (metal:ligand)Iron overload mitigation
Cu²⁺1:1Catalytic antioxidant systems

Chelation occurs primarily via the 5-hydroxy and 4-carbonyl groups.

Glycosylation Mechanism

A three-step process optimizes sugar attachment:

  • Activation : Trichloroacetimidate donor + TMSOTf catalyst.

  • Coupling : Nucleophilic attack by chromone hydroxyl group at C6 .

  • Deprotection : NH₃/MeOH removes acetyl protecting groups.

This method achieves >75% yield in stereoselective synthesis.

Oxidation Pathways

Quinone formation involves two-electron transfer:

  • Deprotonation of 5-hydroxy group at physiological pH.

  • Electron transfer to oxidant (e.g., O₂), forming semiquinone intermediate.

  • Second oxidation step yields stable quinone.

Scientific Research Applications

Pharmacological Properties

  • Antioxidant Activity : The compound exhibits strong antioxidant properties due to its phenolic structure. This activity is critical in protecting cells from oxidative stress and may contribute to its potential in preventing chronic diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents for infectious diseases .

Therapeutic Applications

  • Cancer Treatment : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This makes it a subject of interest for further investigation in oncology .
  • Neuroprotective Effects : There is growing evidence supporting the neuroprotective effects of this flavonoid. It may help mitigate neurodegenerative diseases by reducing neuroinflammation and oxidative damage in neuronal cells .
  • Metabolic Disorders : The compound has been associated with improved glucose metabolism and insulin sensitivity in preclinical models of diabetes. This indicates its potential utility in managing metabolic disorders .

Case Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on human cell lines demonstrated that treatment with 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one resulted in a significant decrease in reactive oxygen species (ROS) levels and pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings highlight the compound's potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing antimicrobial activity against Staphylococcus aureus and Candida albicans, the compound exhibited notable inhibitory effects at low concentrations. The study concluded that it could serve as a natural alternative to synthetic antimicrobial agents .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: Inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.

    Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Substituent Variations in the Flavone Core

Key structural analogs differ in substituent groups at positions 2 , 5 , 6 , and 7 , as well as glycosylation patterns:

Compound Name Substituents Molecular Weight Log P<sup>a</sup> Solubility (mg/mL) Key Features Evidence ID
Target Compound 5-OH, 7-OCH3, 2-(4-OH-phenyl), 6-O-glucose 580.53 -0.87 0.604 High polarity due to glycosylation; P-gp substrate .
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one 5-OH, 7-OCH3, 2-(4-OCH3-phenyl) ~316.3 ~2.5<sup>b</sup> Low (lipophilic) Methoxy at position 2 reduces polarity; lower bioavailability .
5-Hydroxy-7-methoxy-6-methyl-2-phenyl-4H-chromen-4-one 5-OH, 7-OCH3, 6-CH3, 2-phenyl 298.3 ~2.8 Insoluble in water Methyl at position 6 increases lipophilicity .
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenylisoflavone 5-OH, 7-OCH3, 6-prenyl, 3-(4-OH-phenyl) ~366.4 ~3.5 Insoluble in water Prenyl group enhances membrane permeability .
Chrysin 7-O-β-D-glucopyranoside 5-OH, 7-O-glucose, 2-phenyl 432.4 -1.2 1.2 Glycosylation at position 7 improves solubility .

<sup>a</sup> Consensus Log P values from computational models.
<sup>b</sup> Estimated based on structural analogs.

Impact of Glycosylation on Bioactivity

  • Target Compound vs. Chrysin 7-O-glucoside : Both are glycosylated but differ in substitution patterns. The target compound’s 6-O-glucose group may reduce interaction with efflux transporters compared to 7-O-glucosides, as seen in Caco-2 cell studies .

Pharmacokinetic and Pharmacodynamic Differences

  • Absorption : Glycosylated derivatives like the target compound show moderate intestinal absorption due to glycoside-hydrolyzing enzymes in the gut . Prenylated analogs (e.g., 6-prenylisoflavone) demonstrate enhanced cellular uptake via lipid-mediated transport .
  • Metabolism : Methoxy groups (e.g., 7-OCH3) slow hepatic metabolism compared to hydroxylated analogs, extending half-life .
  • Target Interactions : The 4-hydroxyphenyl group at position 2 is critical for antioxidant activity, as seen in structurally related compounds from Trollius chinensis .

Biological Activity

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one, commonly known as Hispidulin 7-O-glucoside, is a flavonoid compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H22O11
  • Molecular Weight : 462.407 g/mol
  • CAS Number : 17680-84-1
  • IUPAC Name : 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

Anticancer Activity

Recent studies have highlighted the potential of Hispidulin 7-O-glucoside in inhibiting cancer cell growth. It has been shown to exhibit significant antiproliferative effects on various cancer cell lines through several mechanisms:

  • Inhibition of Hedgehog Signaling Pathway : The compound acts as an antagonist to the Smoothened (Smo) receptor in the Hedgehog signaling pathway, which is crucial in the development of several tumors including basal cell carcinoma and medulloblastoma. In vitro studies demonstrated that Hispidulin significantly reduced mRNA levels of Gli1, a key effector in this pathway, leading to decreased proliferation of cancer cells .
  • Cell Cycle Arrest and Apoptosis Induction : Hispidulin has been reported to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells. This is achieved through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Antioxidant Properties

The compound exhibits strong antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity contributes to its protective effects against various oxidative stress-related diseases .

Anti-inflammatory Effects

Hispidulin has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This effect is particularly beneficial in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Research indicates that Hispidulin may offer neuroprotective benefits by mitigating neuronal damage in models of neurodegenerative diseases. It appears to enhance neuronal survival and function through its antioxidant properties and modulation of neuroinflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of Hedgehog signaling; apoptosis induction
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveReduction of oxidative stress; enhancement of neuronal survival

Notable Research Studies

  • Inhibition of Tumor Growth : A study conducted on medulloblastoma cells treated with Hispidulin showed a significant reduction in cell viability compared to untreated controls. The study utilized luciferase assays to quantify the inhibition effect .
  • Oxidative Stress Mitigation : Another research highlighted the compound's ability to reduce markers of oxidative stress in neuronal cells exposed to harmful stimuli, suggesting its potential for therapeutic use in neurodegenerative disorders .
  • Clinical Implications : The findings suggest that Hispidulin could be developed into a therapeutic agent for various malignancies and inflammatory conditions due to its multifaceted biological activities.

Q & A

Basic Research Questions

Q. How can the glycosidic linkage in this compound be confirmed experimentally, and what analytical techniques are recommended?

  • Methodological Answer : The glycosidic bond between the chromen-4-one core and the tetrahydro-2H-pyran moiety can be verified using 2D NMR (HSQC and HMBC) to correlate protons and carbons across the linkage. For example, HMBC correlations between the anomeric proton (δ ~4.5–5.5 ppm) of the pyranose ring and the C6 oxygen of the chromen-4-one scaffold confirm connectivity . Mass spectrometry (HRMS or MALDI-TOF) further validates molecular weight and fragmentation patterns consistent with glycosidic cleavage .

Q. What strategies are effective for improving the solubility of this compound in aqueous media for in vitro assays?

  • Methodological Answer : Due to its low solubility (predicted Log S = -2.98), derivatization of hydroxyl groups via acetylation or glycosylation can enhance hydrophilicity. Alternatively, use of co-solvents (e.g., DMSO ≤5% v/v) or cyclodextrin-based encapsulation improves solubility without altering bioactivity. Evidence from similar flavone glycosides suggests β-cyclodextrin complexes increase solubility by 10–20-fold .

Q. How does the methoxy group at position 7 influence the compound’s UV-Vis spectral properties?

  • Methodological Answer : The 7-methoxy group induces a bathochromic shift in UV-Vis spectra (λmax ~270–320 nm) due to electron-donating effects, which stabilizes the conjugated π-system. Comparative studies with demethoxy analogs show a 15–20 nm redshift, confirmed by TD-DFT calculations .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, ROS source). A tiered approach is recommended:

  • In vitro : Use standardized assays (DPPH, ORAC) under controlled oxygen tension.
  • In silico : Perform molecular docking to predict interactions with redox-active enzymes (e.g., NADPH oxidase).
  • Mechanistic studies : Quantify ROS generation via fluorescent probes (e.g., DCFH-DA) in cell models. Evidence shows that the 4-hydroxyphenyl group enhances radical scavenging, while the glycosyl moiety modulates membrane permeability, affecting observed activity .

Q. How can crystallization challenges due to multiple hydroxyl groups be addressed for X-ray diffraction studies?

  • Methodological Answer : Co-crystallization with small-molecule co-formers (e.g., methanol/water mixtures) or use of high-vacuum sublimation reduces hydrogen-bonding complexity. For example, a methanol solvate of a related chromenone derivative yielded a monoclinic crystal system (space group P2₁/c) with resolved hydroxyl positions . Low-temperature (100 K) data collection minimizes thermal displacement artifacts.

Q. What synthetic routes optimize regioselective glycosylation at the C6 position of the chromen-4-one scaffold?

  • Methodological Answer : Koenigs-Knorr glycosylation using a pre-activated glycosyl bromide (e.g., 2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide) under basic conditions (Ag₂CO₃ catalyst) achieves >80% regioselectivity at C6. Protecting group strategies (e.g., benzyl ethers for hydroxyls at C5 and C7) prevent competing reactions. Post-synthetic deprotection with BCl₃ yields the target compound .

Q. How do structural modifications (e.g., methylation of hydroxyl groups) impact interactions with ATP-binding cassette (ABC) transporters?

  • Methodological Answer : Methylation of the 4-hydroxyphenyl group reduces P-gp substrate affinity, as shown in Caco-2 permeability assays . Computational models (e.g., SwissADME) predict that logP increases by ~0.5 units per methyl group, altering transporter binding. In vitro studies with MDCK-MDR1 cells confirm that methylation decreases efflux ratios by 40–60% .

Methodological Considerations Table

Parameter Recommended Technique Key Evidence
Glycosidic bond verification2D NMR (HSQC/HMBC), HRMS
Solubility enhancementCyclodextrin complexation, acetylation
CrystallizationMethanol/water co-solvents, low-temperature XRD
Bioactivity discrepanciesTiered ROS assays, docking studies

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